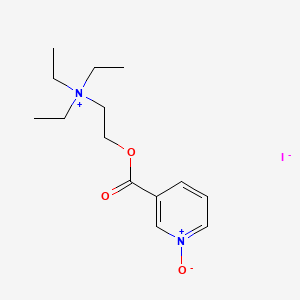
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is a complex organic compound that features a pyridine ring, a carbonyl group, and an ammonium iodide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide typically involves the reaction of 3-pyridinecarboxylic acid with triethylamine and subsequent iodination. The process may include the following steps:
Formation of the Pyridine Derivative: 3-pyridinecarboxylic acid is reacted with an appropriate alcohol under acidic conditions to form the ester.
Ammonium Salt Formation: The ester is then reacted with triethylamine to form the ammonium salt.
Iodination: The ammonium salt is treated with iodine to form the iodide.
Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The iodide can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized products, potentially leading to ring-opening or other structural modifications.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Pathways: Influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-trimethylethanaminium iodide N-oxide
- 2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium bromide N-oxide
Uniqueness
2-((3-Pyridinylcarbonyl)oxy)-N,N,N-triethylethanaminium iodide N-oxide is unique due to its specific structural features, such as the presence of the iodide and N-oxide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
51505-45-4 |
|---|---|
Molekularformel |
C14H23IN2O3 |
Molekulargewicht |
394.25 g/mol |
IUPAC-Name |
triethyl-[2-(1-oxidopyridin-1-ium-3-carbonyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N2O3.HI/c1-4-16(5-2,6-3)10-11-19-14(17)13-8-7-9-15(18)12-13;/h7-9,12H,4-6,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MDHOVBIYMTUKOD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C[N+](=CC=C1)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


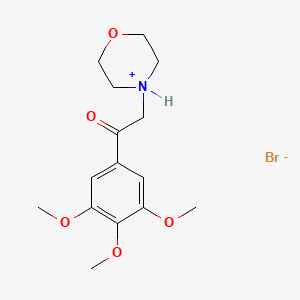

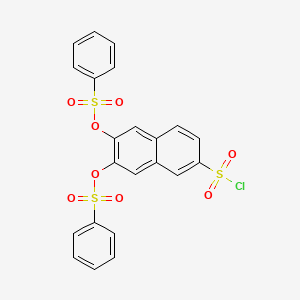
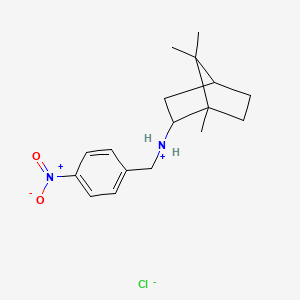

![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
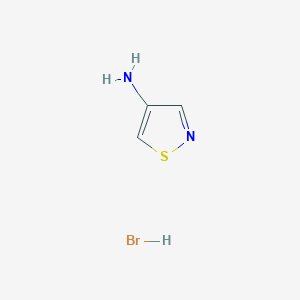
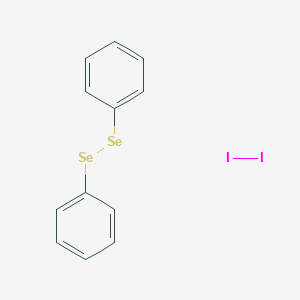
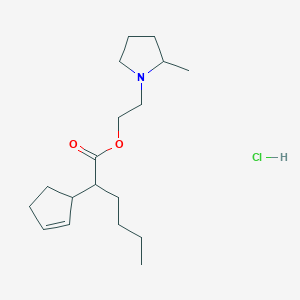
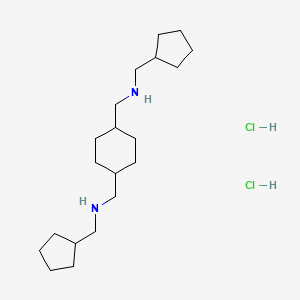

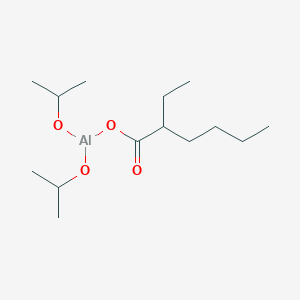
![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)
